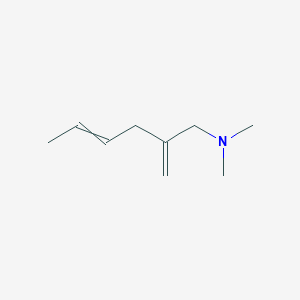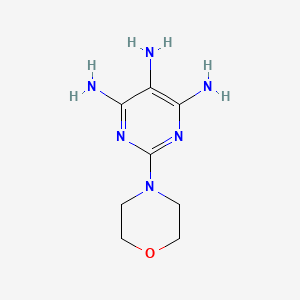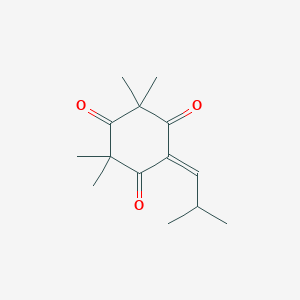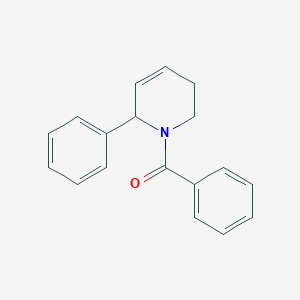![molecular formula C11H19BClNSi B14583526 1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine CAS No. 61373-25-9](/img/structure/B14583526.png)
1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine is a chemical compound that features a unique combination of boron, chlorine, and silicon atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine typically involves the reaction of 4-(trimethylsilyl)phenylboronic acid with N,N-dimethylchloramine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The process can be summarized as follows:
Starting Materials: 4-(trimethylsilyl)phenylboronic acid and N,N-dimethylchloramine.
Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), inert atmosphere (e.g., nitrogen or argon), and controlled temperature (e.g., 0-25°C).
Procedure: The boronic acid is dissolved in the anhydrous solvent, and N,N-dimethylchloramine is added dropwise under an inert atmosphere. The reaction mixture is stirred at the controlled temperature until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis method with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes using larger reaction vessels, optimizing reaction times and temperatures, and implementing purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acid derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Sodium alkoxides or primary amines.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism of action of 1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine involves its ability to form stable boron-carbon bonds. This property is exploited in various chemical reactions, such as Suzuki-Miyaura coupling, where the compound acts as a boron source. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in medicinal chemistry or forming cross-linked networks in materials science.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the chlorine and trimethylsilyl groups.
4-(Trimethylsilyl)phenylboronic acid: Similar structure but without the N,N-dimethylamino and chlorine groups.
N,N-Dimethyl-1-phenylboranamine: Similar structure but without the trimethylsilyl group.
Uniqueness
1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine is unique due to the presence of both chlorine and trimethylsilyl groups, which confer distinct reactivity and properties. The combination of these functional groups allows for versatile applications in organic synthesis and materials science, making it a valuable compound for research and industrial use.
Properties
CAS No. |
61373-25-9 |
|---|---|
Molecular Formula |
C11H19BClNSi |
Molecular Weight |
239.62 g/mol |
IUPAC Name |
N-[chloro-(4-trimethylsilylphenyl)boranyl]-N-methylmethanamine |
InChI |
InChI=1S/C11H19BClNSi/c1-14(2)12(13)10-6-8-11(9-7-10)15(3,4)5/h6-9H,1-5H3 |
InChI Key |
BVWCYYDXOSAIBD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)[Si](C)(C)C)(N(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxo-4-{[(4-oxoazetidin-2-yl)sulfanyl]methyl}-2,5-dihydrofuran-3-yl acetate](/img/structure/B14583446.png)
![4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14583451.png)
![2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14583453.png)
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14583458.png)
![2,2'-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid](/img/structure/B14583469.png)
![4,4'-[(Phenylethynyl)phosphanediyl]bis(N,N-dimethylaniline)](/img/structure/B14583473.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]-](/img/structure/B14583476.png)
![1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,3,8,9,9a-hexahydro-](/img/structure/B14583484.png)
![1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14583495.png)



![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one](/img/structure/B14583522.png)

